S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole

Chiral resolution Enantiomeric purity NOS inhibitor development

S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole (CAS 163064-67-3) is a chiral, enantiomerically defined (S)-configured phenylindole-pyrrolidine hybrid bearing an N-trifluoroacetyl protecting group. Its IUPAC name is 2,2,2-trifluoro-1-[(2S)-2-(3-phenyl-1H-indol-2-yl)pyrrolidin-1-yl]ethanone, with the molecular formula C20H17F3N2O and a molecular weight of 358.36 g/mol.

Molecular Formula C20H17F3N2O
Molecular Weight 358.4 g/mol
CAS No. 163064-67-3
Cat. No. B061522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole
CAS163064-67-3
SynonymsS-3-PHENYL-2-[N-(TRIFLUOROACETYL)PYRROLIDIN-2-YL]INDOLE
Molecular FormulaC20H17F3N2O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(F)(F)F)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4
InChIInChI=1S/C20H17F3N2O/c21-20(22,23)19(26)25-12-6-11-16(25)18-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)24-18/h1-5,7-10,16,24H,6,11-12H2/t16-/m0/s1
InChIKeyWAYFMRPVNGHILW-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole (CAS 163064-67-3): Core Identity and Structural Class for Procurement Decisions


S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole (CAS 163064-67-3) is a chiral, enantiomerically defined (S)-configured phenylindole-pyrrolidine hybrid bearing an N-trifluoroacetyl protecting group [1]. Its IUPAC name is 2,2,2-trifluoro-1-[(2S)-2-(3-phenyl-1H-indol-2-yl)pyrrolidin-1-yl]ethanone, with the molecular formula C20H17F3N2O and a molecular weight of 358.36 g/mol . The compound was first synthesized via low-valent titanium-mediated reductive coupling methodology and serves as a key intermediate in the preparation of pharmacologically active 2-pyrrolidin-2-yl-1H-indole derivatives [1]. Critically, it is the only compound within its immediate patent family (US7271192B2) that was explicitly identified as a previously known structure without any prior pharmacological disclosure, making it the essential reference standard for NOS inhibitor development programs originating from this scaffold [2].

Why Generic Substitution Fails for S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole: Stereochemical Specificity and Pharmacological Context


This compound cannot be interchanged with generic 2-pyrrolidin-2-yl-1H-indole analogs or racemic mixtures because it possesses a defined (S)-configuration at the pyrrolidine 2-position, a feature that directly impacts chiral recognition at biological targets [1]. The N-trifluoroacetyl group functions as both a protecting group and a metabolic stability modulator; its removal yields the free amine, which is the pharmacologically active species for NOS inhibition [2]. Generic substitution with the racemate, the (R)-enantiomer, the des-trifluoroacetyl analog, or regioisomeric 3-pyrrolidine-indole derivatives introduces uncontrolled variables into structure-activity relationships, as the patent specifically teaches that only compounds of formula (I) with defined substitution patterns exhibit the claimed NOS inhibitory activity [2]. The following quantitative evidence guide demonstrates exactly where procurement specificity becomes scientifically mandatory.

S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Integrity: Documented (S)-Configuration vs. Racemate and (R)-Enantiomer

The target compound is the single (S)-enantiomer of 2-(3-phenyl-1H-indol-2-yl)-1-(trifluoroacetyl)pyrrolidine, as established by the original synthesis employing enantiomerically pure starting material and confirmed by the IUPAC name specifying the (2S) configuration [1]. The racemic mixture and the (R)-enantiomer are distinct chemical entities with separate CAS registry numbers and are not biologically equivalent. The patent US7271192B2 explicitly distinguishes the racemate from pure stereoisomers, stating that the pharmacological activity resides in compounds of formula (I) in the form of their pure stereoisomers, particularly enantiomers or diastereomers [2]. No pharmacological data has been disclosed for the (R)-enantiomer, making it an uncontrolled variable for any assay application.

Chiral resolution Enantiomeric purity NOS inhibitor development

NOS Inhibitory Activity: Patent-Disclosed Pharmacological Profile vs. Prior Art Silence

According to US7271192B2, 2-(3-phenyl-1H-indol-2-yl)-1-(trifluoroacetyl)-pyrrolidine was previously known only as a synthetic intermediate with no disclosed pharmacological action [1]. The patent claims this compound, among others, as an NOS inhibitor for therapeutic applications including migraine, septic shock, multiple sclerosis, Parkinson's disease, Alzheimer's disease, Huntington's disease, inflammatory pain, cerebral ischaemia, diabetes, meningitis, and arteriosclerosis [1]. However, the patent's HTML-accessible text does not include Table 1, which contains the NOS inhibition data for representative compounds 1–21. The specific IC50 or Ki values for this compound against nNOS, iNOS, or eNOS isoforms are not retrievable from the publicly accessible patent text without access to the embedded images or PDF.

Nitric oxide synthase inhibition NOS inhibitor Migraine Neurodegeneration

Regioisomeric Differentiation: 2-Pyrrolidinyl vs. 3-Pyrrolidinyl-Indole Scaffold

The target compound anchors the pyrrolidine ring at the indole 2-position. A parallel Gruenenthal patent family (US20050043356A1) discloses substituted 3-pyrrolidine-indole derivatives as agents for treating pain and depression [1]. These 3-substituted isomers constitute a distinct chemical series with a different pharmacological indication profile. The 2-pyrrolidinyl-indole scaffold (this compound's class) is specifically associated with NOS inhibition and migraine-related indications, whereas the 3-substituted series is directed toward pain and depression [2]. Substituting one regioisomer for the other in a research program introduces a fundamental scaffold change that redirects the entire pharmacological target profile.

Regioisomerism Indole substitution Scaffold specificity

N-Trifluoroacetyl Protecting Group: Stability and Synthetic Utility vs. Free Amine or Alternative Protecting Groups

The N-trifluoroacetyl (TFA) group serves a dual purpose: it protects the pyrrolidine nitrogen during synthetic transformations and modulates the compound's physicochemical properties. The free amine (des-trifluoroacetyl analog) is the active NOS-inhibiting species, but its procurement as the free base presents challenges in storage stability due to potential oxidation and hygroscopicity [1]. The TFA-protected form provides superior shelf stability and serves as an immediate precursor to the active species via simple deprotection under mild basic conditions [2]. Alternative N-protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) introduce different deprotection conditions and may alter the compound's solubility profile, complicating direct integration into established synthetic protocols.

Protecting group strategy Trifluoroacetyl Synthetic intermediate Metabolic stability

Validated Application Scenarios for S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole Based on Established Evidence


Reference Standard for NOS Inhibitor Medicinal Chemistry Programs

As the explicitly cited prior art compound in US7271192B2, this compound serves as the essential benchmark for any structure-activity relationship (SAR) study developing novel 2-pyrrolidin-2-yl-1H-indole NOS inhibitors [1]. New analogs must be compared against this reference to establish meaningful improvements in potency, selectivity, or pharmacokinetic properties. Procurement of the exact (S)-enantiomer ensures that SAR conclusions are not confounded by stereochemical variability.

Synthetic Intermediate for Pharmacologically Active Free Amine Production

The TFA-protected compound is the immediate precursor to the free amine 2-[(2S)-pyrrolidin-2-yl]-3-phenyl-1H-indole, which is the active NOS-inhibiting species [1]. Controlled deprotection under mild basic conditions yields the active compound for in vitro and in vivo pharmacological evaluation. This two-step procurement-and-deprotection workflow is the standard protocol referenced in the patent literature and ensures consistent quality of the active species across experimental replicates.

Chiral Chromatography Method Development and Enantiomeric Purity Validation

This single (S)-enantiomer, characterized by a well-defined IUPAC name including absolute configuration, is suitable for developing and validating chiral HPLC or SFC methods to separate the (R)- and (S)-enantiomers [1]. Such methods are required for quality control of enantiomerically pure samples and for investigating the potential enantioselectivity of NOS inhibition. The trifluoroacetyl chromophore provides adequate UV absorption for detection at standard wavelengths (210–254 nm).

Patent Prior Art Verification and Freedom-to-Operate Analysis

As the only compound in the US7271192B2 patent family explicitly noted as 'known from the prior art,' this compound is a critical reference for intellectual property and freedom-to-operate assessments related to 2-pyrrolidin-2-yl-1H-indole NOS inhibitors [1]. Sourcing authenticated material enables experimental confirmation that newly synthesized analogs fall outside the scope of existing patent claims, supporting regulatory and commercial development strategies.

Quote Request

Request a Quote for S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.